molecular formula C11H11BrN2 B3421722 1-(4-(bromomethyl)benzyl)-1H-pyrazole CAS No. 222720-87-8

1-(4-(bromomethyl)benzyl)-1H-pyrazole

Cat. No.: B3421722
CAS No.: 222720-87-8
M. Wt: 251.12 g/mol
InChI Key: GNQFFRYCCDZFJK-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)benzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a benzyl group that has a bromomethyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(bromomethyl)benzyl)-1H-pyrazole typically involves the bromination of a benzyl group followed by the formation of the pyrazole ring. One common method involves the radical bromination of 4-methylbenzyl alcohol to form 4-(bromomethyl)benzyl bromide. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Substituted pyrazole derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)benzyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(4-(bromomethyl)benzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Chloromethyl)benzyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(4-(Methyl)benzyl)-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    1-(4-(Nitromethyl)benzyl)-1H-pyrazole: Contains a nitro group, which can undergo different types of chemical reactions compared to the bromomethyl group.

Uniqueness

1-(4-(Bromomethyl)benzyl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

IUPAC Name

1-[[4-(bromomethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQFFRYCCDZFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222720-87-8
Record name 1-{[4-(bromomethyl)phenyl]methyl}-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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